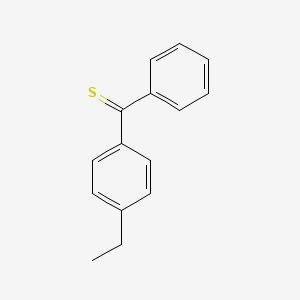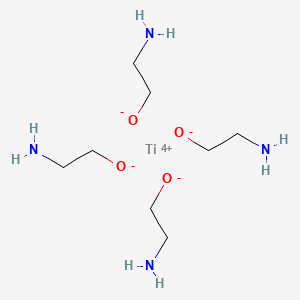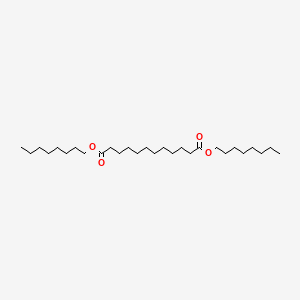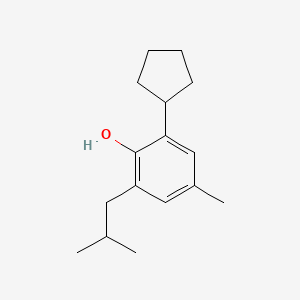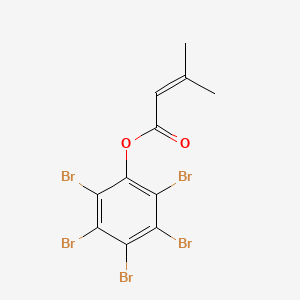![molecular formula C12H17Cl2NO B12645400 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride CAS No. 6962-58-9](/img/structure/B12645400.png)
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloroethyl group, a methylamino group, and a phenylpropanone backbone. It is often used in research and industrial applications due to its reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. The industrial production process is designed to be efficient and cost-effective, with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
Applications De Recherche Scientifique
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This compound can also inhibit the activity of certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard used as an anticancer and immunosuppressive agent.
Melphalan: A nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Uniqueness
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6962-58-9 |
|---|---|
Formule moléculaire |
C12H17Cl2NO |
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
3-[2-chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14(10-8-13)9-7-12(15)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
Clé InChI |
SMVDHDYMQOFNRP-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)C1=CC=CC=C1)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


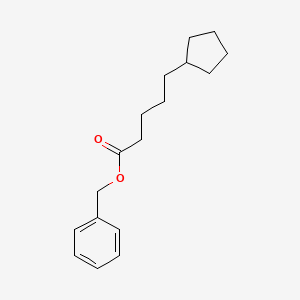
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
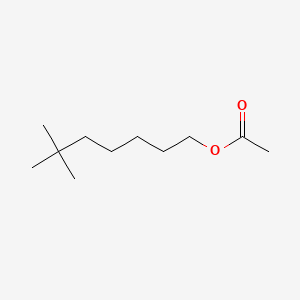

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)

